Enhanced Lipophilicity vs. 4-Methoxy Analog
The 4-ethoxy substitution in the target compound results in a higher calculated lipophilicity compared to its 4-methoxy analog. This is a key parameter influencing membrane permeability and ADME (Absorption, Distribution, Metabolism, and Excretion) properties in drug discovery. A higher logP value can be advantageous for targeting lipophilic environments or crossing biological barriers [1].
| Evidence Dimension | Calculated Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.1 |
| Comparator Or Baseline | 4-Methoxy-3-(trifluoromethyl)cinnamic acid: XLogP3 = 2.7 |
| Quantified Difference | The target compound is 0.4 log units more lipophilic. |
| Conditions | XLogP3-AA algorithm as computed by PubChem (2024.11.20 release) [2][3] |
Why This Matters
A 0.4 log unit increase in XLogP3 represents a quantifiable and potentially meaningful increase in lipophilicity, which can significantly alter a compound's ability to interact with lipid bilayers or hydrophobic protein pockets, making this compound a distinct tool for SAR studies.
- [1] Arnott, J. A., & Planey, S. L. (2012). The influence of lipophilicity in drug discovery and design. Expert Opinion on Drug Discovery, 7(10), 863-875. View Source
- [2] PubChem. (2025). Computed Properties for CID 60138059. View Source
- [3] PubChem. (2025). Computed Properties for 4-Methoxy-3-(trifluoromethyl)cinnamic acid. View Source
